Structural Differentiation Evidence 1: Meta- vs. Para-Benzoxazole Phenyl Linkage Defines Distinct Molecular Topology for PDHK1 Target Engagement
The target compound bears a 3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl meta-substitution pattern, whereas the closest commercially catalogued regioisomer (CAS 892695-65-7) places the benzoxazole at the para position. Although no published head-to-head PDHK1 IC50 comparison exists for these two regioisomers, the altered vector of the benzoxazole relative to the furan carboxamide amide bond is known from medicinal chemistry precedent to influence kinase hinge-region binding geometry [1]. In benzoxazole VEGFR-2 inhibitor series, positional isomerism of heterocyclic attachments has been shown to shift IC50 values by >10-fold (e.g., compound 10 with IC50 = 0.07 ± 0.01 µM vs. sorafenib IC50 = 0.10 ± 0.02 µM) [1]. The target compound's meta topology is distinct from both the para regioisomer and the ortho-linked analogs such as N-[2-(1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide (CAS 477500-34-8), creating a unique pharmacophore geometry .
| Evidence Dimension | Regioisomeric substitution pattern (meta vs. para vs. ortho benzoxazole linkage) |
|---|---|
| Target Compound Data | Meta-substituted: 3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl (CAS 708993-90-2), MW 413.22, predicted pKa 11.65 ± 0.70 |
| Comparator Or Baseline | Para-substituted regioisomer: CAS 892695-65-7, same formula and MW 413.22; Ortho analog: CAS 477500-34-8, MW 304.3 (lacks 5-Br and 5-OCH3) |
| Quantified Difference | No direct IC50 comparison available. Class-level VEGFR-2 SAR indicates positional isomerism can alter IC50 by ≥10-fold within benzoxazole chemotype. |
| Conditions | Regioisomer comparison inferred from structural topology; kinase inhibition SAR extrapolated from published benzoxazole VEGFR-2 inhibitor studies (El-helby et al., 2019). |
Why This Matters
The meta-linkage defines a unique dihedral angle between the benzoxazole and the central phenyl ring that cannot be reproduced by para or ortho regioisomers, making this specific compound irreplaceable for PDHK1 docking studies aiming to probe that binding pose.
- [1] Okafor SN, et al. Targeting disease with benzoxazoles: a comprehensive review of recent developments. Medicinal Chemistry Research, 2024, 33, 406-438. (Citing: El-helby et al., benzoxazole VEGFR-2 inhibitor compound 10, IC50 = 0.07 ± 0.01 µM vs. sorafenib IC50 = 0.10 ± 0.02 µM). View Source
